Propan-2-yl 2-methylbut-2-enoate

Description

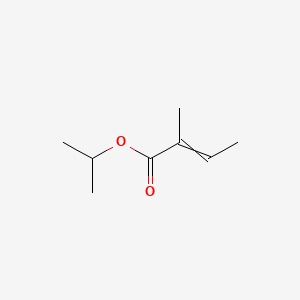

Propan-2-yl 2-methylbut-2-enoate (IUPAC name), commonly referred to as isopropyl tiglate, is a fatty acid ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . Its structure comprises a propan-2-yl (isopropyl) group esterified to 2-methylbut-2-enoate (tiglic acid). The ester features a conjugated double bond in the α,β-unsaturated carbonyl system (E-configuration), as indicated by its SMILES notation: CC=C(C)C(=O)OC(C)C .

Isopropyl tiglate is classified under Lipids and lipid-like molecules > Fatty Acyls > Fatty acid esters in lipid databases . Its applications span fragrance formulation, agrochemical intermediates, and pharmacological research, though specific biological roles require further exploration.

Properties

CAS No. |

1325236-11-0 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

propan-2-yl 2-methylbut-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3 |

InChI Key |

VUPBIVVRPJDWNW-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-methylbut-2-enoate can be synthesized through the esterification reaction between isopropanol and 2-methyl-2-butenoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methylbut-2-enoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to isopropanol and 2-methyl-2-butenoic acid in the presence of a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

Hydrolysis: Isopropanol and 2-methyl-2-butenoic acid.

Reduction: The corresponding alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-methylbut-2-enoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug formulations and as a prodrug.

Industry: Used as a flavoring agent and in the production of fragrances.

Mechanism of Action

The mechanism of action of propan-2-yl 2-methylbut-2-enoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug formulations or as a flavoring agent .

Comparison with Similar Compounds

Structural Derivatives of 2-Methylbut-2-enoate Esters

The esterification of tiglic acid (2-methylbut-2-enoic acid) with varying alcohol moieties yields compounds with distinct physicochemical and biological properties. Key analogs include:

Key Observations :

- Chain Length and Substituents : The hexenyl derivative (C₁₁H₁₈O₂) exhibits higher molecular weight and lipophilicity, enhancing its role as a semiochemical in pest management .

- Functional Groups: The phenolic analog (C₁₅H₁₈O₃) introduces aromaticity and allyl substituents, which may alter UV stability and receptor binding .

Stereochemical and Positional Isomers

The configuration of the double bond significantly impacts properties:

- Isopropyl (2Z)-2-methylbut-2-enoate (Z-isomer) is listed in lipid databases as a positional isomer , though the E-isomer (propan-2-yl tiglate) is more commonly studied.

- 2-Methylpentan-2-yl 2-methylprop-2-enoate (C₁₀H₁₈O₂) shortens the unsaturated chain to prop-2-enoate, reducing conjugation effects and altering reactivity .

Physicochemical Properties

| Property | This compound | 2-Methylpentan-2-yl 2-methylprop-2-enoate | Isopropyl 3-methylbutanoate |

|---|---|---|---|

| Boiling Point | Not reported | Not reported | Lower (saturated ester) |

| Polarity | Moderate (α,β-unsaturation) | Low (shorter chain) | Low (saturated) |

| Reactivity | High (conjugated carbonyl) | Moderate | Low |

Notes:

Biological Activity

Propan-2-yl 2-methylbut-2-enoate, also known as isopropyl 2-methyl-2-butenoate, is an organic compound with the molecular formula CHO. This ester is synthesized through the reaction of isopropanol and 2-methyl-2-butenoic acid. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

| Property | Details |

|---|---|

| CAS Number | 1325236-11-0 |

| Molecular Formula | CHO |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and molecular targets. As an ester, it can undergo hydrolysis to yield isopropanol and 2-methyl-2-butenoic acid, which may participate in further biochemical reactions. This hydrolysis can be catalyzed by both acidic and basic conditions, influencing its bioavailability and activity in biological systems.

Biological Activities

-

Antioxidant Activity :

- Studies have indicated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which are implicated in oxidative stress-related diseases.

- The compound's IC values in DPPH radical scavenging assays suggest potent antioxidant capabilities, comparable to established antioxidants like gallic acid.

-

Enzyme Interaction :

- Research highlights its potential interaction with various enzymes, suggesting a role in modulating metabolic pathways. For instance, it may inhibit certain enzymes involved in lipid metabolism, thereby affecting lipid profiles in vivo.

-

Potential Therapeutic Applications :

- This compound is being investigated for its potential use as a prodrug in drug formulations. Its ability to release active components upon hydrolysis makes it a candidate for controlled drug delivery systems.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

-

Study on Antioxidant Properties :

- A recent study evaluated the antioxidant activity of various esters, including this compound, revealing an IC value of approximately 25 μM in DPPH assays, indicating strong radical scavenging activity .

-

Enzyme Inhibition :

- Another study explored the compound's effect on lipase activity, demonstrating a significant inhibition rate of up to 60% at a concentration of 100 μM. This inhibition suggests potential applications in managing obesity and metabolic disorders .

- Pharmacological Investigations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.